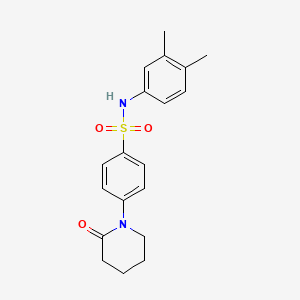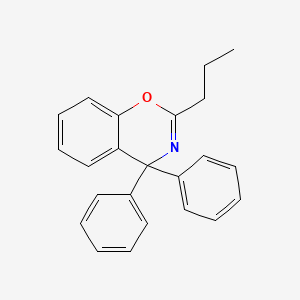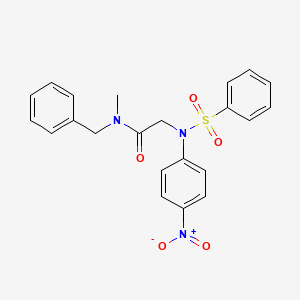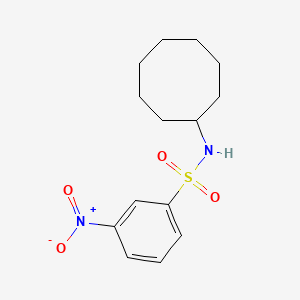![molecular formula C28H32N4O6 B5000964 3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)
3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione], commonly known as PEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPP belongs to the family of bis-pyrrolidinediones and has a unique chemical structure that makes it highly suitable for use in research studies. In
作用機序
PEPP acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, PEPP can increase insulin secretion and decrease blood glucose levels, making it a potential treatment for diabetes. Additionally, PEPP has been found to exhibit potent antioxidant properties, which can help protect cells from oxidative damage and reduce inflammation.
Biochemical and Physiological Effects:
PEPP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of DPP-4, increased insulin secretion, decreased blood glucose levels, and potent antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
実験室実験の利点と制限
PEPP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on PEPP, including its potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Additionally, further research is needed to explore the mechanisms of action of PEPP and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods for PEPP could help to increase its availability and reduce its cost, making it more accessible for use in research studies.
Conclusion:
In conclusion, PEPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore its full potential and develop new synthesis methods to increase its availability and reduce its cost.
合成法
The synthesis of PEPP involves the reaction of 3,4-dioxo-2-phenylpyrrolidine with 1,4-diaminopiperazine in the presence of an acid catalyst. The reaction takes place at a temperature of around 100°C and is completed within a few hours. The resulting product is then purified using column chromatography to obtain pure PEPP crystals.
科学的研究の応用
PEPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-3-37-21-9-5-7-19(15-21)31-25(33)17-23(27(31)35)29-11-13-30(14-12-29)24-18-26(34)32(28(24)36)20-8-6-10-22(16-20)38-4-2/h5-10,15-16,23-24H,3-4,11-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJIIOJCYVXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)


![3-(4-methylphenyl)-N-{2-[3-(methylthio)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5000920.png)
![1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5000923.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5000944.png)



![1-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5000976.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![(2,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5000982.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B5000984.png)